molecular formula C13H13FN2O2 B3028238 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1774898-65-5

2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B3028238
CAS No.: 1774898-65-5
M. Wt: 248.25
InChI Key: BOFRZOIFRMXYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a cyclobutyl group, a fluorine atom, and a benzo[d]imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for drug development, particularly in the treatment of diseases involving imidazole receptors. Additionally, it can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

Comparison with Similar Compounds

  • 2-(2-Cyclobutyl-1H-benzo[d]imidazol-1-yl)acetic acid: Lacks the fluorine atom.

  • 2-(2-Cyclobutyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid: Fluorine atom at a different position.

  • 2-(2-Cyclobutyl-7-fluoro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid: Different heterocyclic core.

Uniqueness: The presence of the fluorine atom at the 7-position in 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid imparts unique chemical and biological properties compared to its analogs. This fluorine atom can influence the compound's binding affinity, metabolic stability, and overall pharmacokinetic profile.

Properties

IUPAC Name

2-(2-cyclobutyl-7-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)16(7-11(17)18)13(15-10)8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFRZOIFRMXYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209250
Record name 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774898-65-5
Record name 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774898-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-1-acetic acid, 2-cyclobutyl-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 3
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 5
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 6
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.